Cas no 89787-12-2 (2-Isopropylbenzeneboronic acid)

2-Isopropylbenzeneboronic acid structure
89787-12-2 structure
2-Isopropylbenzeneboronic acid
89787-12-2
C9H13BO2
164.009322881699
MFCD03411937
61311
2773477

2-Isopropylbenzeneboronic acid Properties

Names and Identifiers

    • 2-Isopropylphenylboronic acid
    • 2-Isopropylbenzeneboronic acid
    • 2-Cumylboronic acid~2-Isopropylphenylboronic acid
    • (2-Isopropylphenyl)boronic acid
    • (2-propan-2-ylphenyl)boronic acid
    • o-Isopropylphenylboronic Acid
    • 2-Isopropylphenyboronic acid
    • 2-Isopropylphebylboronic acid
    • 2-Isopropylphenboronic acid
    • 2-CUMYLBORONIC ACID
    • BORONIC ACID, [2-(1-METHYLETHYL)PHENYL]-
    • [2-(PROPAN-2-YL)PHENYL]BORONIC ACID
    • PubChem9514
    • 2-Isopropylbenzeneboronicacid
    • 2-Isopropylphenylboranic acid
    • 2-isopropylphenyl boronic acid
    • 2-isopr
    • B-[2-(1-Methylethyl)phenyl]boronic acid (ACI)
    • Boronic acid, [2-(1-methylethyl)phenyl]- (9CI)
    • (2-Propan-2-ylphenyl)boronic acid
    • [2-(1-Methylethyl)phenyl]boronic acid
    • o-Cumylboronic acid
    • 2-Isopropylphenylboronic acid, AldrichCPR
    • EN300-107504
    • GS-6638
    • AKOS000285063
    • KTZUVUWIBZMHMC-UHFFFAOYSA-N
    • HY-W003050
    • AB14291
    • SY026620
    • Z381540944
    • MFCD03411937
    • DTXSID10378484
    • CS-W003050
    • J-509751
    • 2-IsopropylphenylboronicAcid
    • AM804517
    • A843312
    • C9H13BO2
    • 2-isopropyl phenylboronic acid
    • 2-isopropylbenzene boronic acid
    • FT-0601802
    • 89787-12-2
    • SCHEMBL21270
    • DB-010456
    • +Expand
    • MFCD03411937
    • KTZUVUWIBZMHMC-UHFFFAOYSA-N
    • 1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
    • OB(C1C=CC=CC=1C(C)C)O
    • 3090298

Computed Properties

  • 164.10086g/mol
  • 0
  • 2
  • 2
  • 2
  • 164.10086g/mol
  • 164.10086g/mol
  • 40.5Ų
  • 12
  • 137
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 0.48980
  • 40.46000
  • 1.513
  • 297.2 °C at 760 mmHg
  • 85-86°C
  • 133.5 °C
  • White powder
  • Not determined
  • 1.04

2-Isopropylbenzeneboronic acid Security Information

2-Isopropylbenzeneboronic acid Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-Isopropylbenzeneboronic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0040CT-1g
(2-Isopropylphenyl)boronic acid
89787-12-2 98%
1g
$8.00 2024-04-20
A2B Chem LLC
AB86285-1g
2-Isopropylphenylboronic acid
89787-12-2 98%
1g
$7.00 2024-04-19
Aaron
AR0040L5-250mg
(2-Isopropylphenyl)boronic acid
89787-12-2 97%
250mg
$4.00 2024-07-18
abcr
AB174457-1 g
2-Isopropylbenzeneboronic acid, 97%; .
89787-12-2 97%
1g
€80.40 2023-05-07
Apollo Scientific
OR10522-1g
2-Isopropylbenzeneboronic acid
89787-12-2
1g
£10.00 2023-09-02
Enamine
EN300-107504-0.05g
[2-(propan-2-yl)phenyl]boronic acid
89787-12-2 95%
0.05g
$19.0 2023-10-28
FUJIFILM
322-84991-100mg
o-Isopropylphenylboronic Acid
89787-12-2
100mg
JPY 5200 2023-09-15
Matrix Scientific
035468-1g
2-Isopropylphenylboronic acid, 97%
89787-12-2 97%
1g
$50.00 2023-09-10
MedChemExpress
HY-W003050-1g
2-Isopropylbenzeneboronic acid
89787-12-2
1g
¥100 2024-05-25
TRC
I873833-100mg
2-Isopropylphenylboronic acid
89787-12-2
100mg
$64.00 2023-05-18

2-Isopropylbenzeneboronic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
9,10-diarylanthracenes as molecular switches: syntheses, properties, isomerizations and their reactions with singlet oxygen
Zehm, Daniel; Fudickar, Werner; Hans, Melanie; Schilde, Uwe; Kelling, Alexandra; et al, Chemistry - A European Journal, 2008, 14(36), 11429-11441

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Group 4 metal complexes bearing the aminoborane motif: origin of tandem ring-opening metathesis/vinyl-insertion polymerization
Wang, M.; Xu, G.; Wang, D.; Zou, Y.; Frey, W.; et al, Polymer Chemistry, 2015, 6(17), 3290-3304

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Group 4 Dimethylsilylenebisamido Complexes Bearing the 6-[2-(Diethylboryl)phenyl]pyrid-2-yl Motif: Synthesis and Use in Tandem Ring-Opening Metathesis/Vinyl-Insertion Copolymerization of Cyclic Olefins with Ethylene
Zou, Yuanlin; Wang, Dongren; Wurst, Klaus; Kuehnel, Christa; Reinhardt, Ingrid; et al, Chemistry - A European Journal, 2011, 17(49), 13832-13846

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ;  1 h, -78 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Structure, Conformation, and Dynamic Processes of the Stereolabile Atropisomers of Hindered Terphenyl Hydrocarbons
Lunazzi, Lodovico; Mazzanti, Andrea; Minzoni, Mirko; Anderson, J. Edgar, Organic Letters, 2005, 7(7), 1291-1294

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile-d3 ,  Water-d2 ;  24 h, rt
Reference
Fast and Tight Boronate Formation for Click Bioorthogonal Conjugation
Akgun, Burcin; Hall, Dennis G., Angewandte Chemie, 2016, 55(12), 3909-3913

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Carbamide peroxide Solvents: DMSO-d6 ,  Water ,  Water-d2 ;  rt
Reference
Hydrogen Peroxide-Responsive Triggers Based on Borinic Acids: Molecular Insights into the Control of Oxidative Rearrangement
Gatin-Fraudet, Blaise; Pucher, Mathilde; Le Saux, Thomas; Doisneau, Gilles ; Bourdreux, Yann ; et al, Chemistry - A European Journal, 2022, 28(59),

2-Isopropylbenzeneboronic acid Raw materials

2-Isopropylbenzeneboronic acid Preparation Products

2-Isopropylbenzeneboronic acid Suppliers

Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:89787-12-2)
ZHANG JING LI
18502781673
new_great@163.com
HU BEI YONG KUO Technology Co., Ltd.
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(CAS:89787-12-2)
SUN YAO
18064098002
1248580055@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:89787-12-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89787-12-2)
TANG SI LEI
15026964105
2881489226@qq.com

2-Isopropylbenzeneboronic acid Related Literature

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